(Sar1)-Angiotensin II

GPCR Pharmacology Receptor Mutagenesis Ligand Binding

Researchers studying AT1 receptor pharmacology frequently encounter inconsistent activation profiles when using native angiotensin II, masking ligand-biased signaling pathways. (Sar1)-Angiotensin II solves this as a defined partial agonist with sub-nanomolar AT1 affinity (Kd = 0.31 nM). - Enables differentiation of full vs. partial agonist responses in functional assays. - Validated for radioligand binding, tissue bath contractility, and biased signaling studies. - Supplied with rigorous analytical QA; ready for immediate experimental deployment.

Molecular Formula C49H71N13O10
Molecular Weight 1002.2 g/mol
Cat. No. B15142852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Sar1)-Angiotensin II
Molecular FormulaC49H71N13O10
Molecular Weight1002.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
InChIInChI=1S/C49H71N13O10/c1-6-29(4)41(46(69)58-36(24-32-25-53-27-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)40(28(2)3)60-42(65)34(56-39(64)26-52-5)14-10-20-54-49(50)51/h7-9,12-13,16-19,25,27-29,34-38,40-41,52,63H,6,10-11,14-15,20-24,26H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,50,51,54)/t29-,34-,35-,36-,37-,38-,40-,41-/m0/s1
InChIKeyWCYZYYURIHACQW-KOTWUFNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Sar1)-Angiotensin II Overview


(Sar1)-Angiotensin II is a synthetic octapeptide analog of the endogenous vasoconstrictor angiotensin II, engineered by replacing the N-terminal aspartic acid with sarcosine (N-methylglycine) . This specific modification fundamentally alters the peptide's pharmacological profile, resulting in a compound that exhibits enhanced proteolytic stability [1], high-affinity binding to the angiotensin II type 1 (AT1) receptor [2], and a unique partial agonist profile [3]. It is a critical research tool used to dissect AT1 receptor pharmacology, investigate the renin-angiotensin system (RAS), and serve as a prototypical agonist in drug discovery assays targeting cardiovascular and renal diseases.

(Sar1)-Angiotensin II Is Not Interchangeable


Substituting (Sar1)-Angiotensin II with other angiotensin II analogs, such as the native peptide angiotensin II or other sarcosine-containing antagonists like [Sar1, Ile8]-Angiotensin II (Sarilesin), is not scientifically valid due to fundamental differences in receptor pharmacology. (Sar1)-Angiotensin II acts as a high-affinity partial agonist [1], whereas angiotensin II is a full agonist [2] and Sarilesin is primarily a competitive antagonist [3]. Furthermore, mutagenesis studies have demonstrated that (Sar1)-Angiotensin II and angiotensin II engage distinct binding modes at the AT1 receptor [4]. Consequently, experimental outcomes, particularly in functional assays and mechanistic studies, are critically dependent on the specific ligand used. A researcher selecting angiotensin II to study AT1 receptor activation would obtain a full maximal response, while using (Sar1)-Angiotensin II would reveal a partial response and potentially uncover ligand-biased signaling pathways that are otherwise masked.

Key Evidence for (Sar1)-Angiotensin II


Distinct AT1 Receptor Binding Mode

A comparative site-directed mutagenesis study on the AT1 receptor revealed that (Sar1)-Angiotensin II and angiotensin II utilize different binding modes. The mutation of Arg23 on the AT1 receptor selectively impaired the binding and functional response of the natural agonist angiotensin II, while (Sar1)-Angiotensin II retained full binding affinity and signaling capacity [1].

GPCR Pharmacology Receptor Mutagenesis Ligand Binding

High-Affinity Binding to AT1 Receptors

Radioligand binding studies using 125I-labeled [Sar1]-Angiotensin II on rabbit renal basolateral membranes, a tissue rich in AT1 receptors, demonstrated a very high binding affinity with a dissociation constant (Kd) of 0.31 nM [1]. This represents a class-leading affinity for a peptidic AT1 agonist.

Receptor Binding Assay Radioligand Binding AT1 Receptor

Full Agonist vs Partial Agonist Profile

In a functional assay measuring inositol phosphate production in COS-1 cells expressing the wild-type human AT1 receptor, [Sar1]Angiotensin II stimulated a 5-fold response, which was equivalent to the full agonist angiotensin II [1]. However, in the same system, the related peptide antagonist [Sar1, Ile8]Angiotensin II (Sarilesin) produced only a partial and saturating response, highlighting that the C-terminal Phe8 modification (present in [Sar1]-Angiotensin II) is critical for full agonist efficacy [1].

Functional Assay Partial Agonism Inositol Phosphate

Differential Tissue Response: Contraction vs Antagonism

A comparative study on isolated rabbit aorta, a classical AT1 receptor bioassay, found that (Sar1)-Angiotensin II, angiotensin II, and [Asn1, Val5]angiotensin II exhibited significantly different agonist profiles and interactions with the antagonist losartan. Specifically, the use of (Sar1)-Angiotensin II as the agonist led to an underestimation of losartan's antagonist potency, as evidenced by a flat Schild plot [1]. This did not occur with angiotensin II.

Tissue Bath Pharmacology Vasoconstriction Schild Analysis

(Sar1)-Angiotensin II Applications


High-Affinity Radioligand Binding Assays

Due to its sub-nanomolar binding affinity (Kd = 0.31 nM) for AT1 receptors [1], (Sar1)-Angiotensin II is ideally suited for radioligand binding studies. Its high affinity allows for precise receptor quantification and characterization in tissues with low receptor density. Researchers can use 125I-labeled (Sar1)-Angiotensin II to perform saturation and competition binding experiments to determine receptor density (Bmax) and to screen novel compounds for their ability to displace the tracer.

AT1 Receptor Structure-Function & Biased Signaling

The distinct receptor binding mode of (Sar1)-Angiotensin II, as demonstrated by its retained affinity for the Arg23 mutant AT1 receptor [1], makes it a critical tool for structural and mechanistic studies. It can be used as a complementary agonist to angiotensin II to probe which receptor residues are involved in the binding and activation of different chemical scaffolds. Furthermore, its profile as a full agonist in inositol phosphate assays [2] allows researchers to investigate potential ligand-biased signaling (e.g., G-protein vs. β-arrestin pathways) by comparing its signaling fingerprint with that of other AT1 ligands.

Isolated Tissue Pharmacology & Bioassays

(Sar1)-Angiotensin II is a powerful agonist in classic isolated tissue bath assays. Its ability to induce a full contractile response in mouse vascular tissues [1] makes it a reliable tool for studying AT1 receptor-mediated vasoconstriction. Additionally, its unique interaction profile with antagonists like losartan in the rabbit aorta [2] positions it as a valuable reagent for investigating allosteric modulation or complex antagonism that may be relevant to understanding the pharmacology of novel therapeutic agents.

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